11-Iodo-10-undecylenic acid
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Overview
Description
11-Iodo-10-undecylenic acid: is an organic compound with the molecular formula C₁₁H₁₉IO₂ and a molecular weight of 310.17 g/mol . This compound is a derivative of undecylenic acid, where an iodine atom is attached to the eleventh carbon of the undecylenic acid chain. It is a colorless liquid with a unique chemical structure that makes it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Iodo-10-undecylenic acid can be synthesized through the iodination of undecylenic acid. The process involves the reaction of undecylenic acid with iodine in the presence of a suitable catalyst. The reaction conditions typically include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents like chloroform or carbon tetrachloride.
Catalyst: A catalyst such as silver nitrate may be used to facilitate the iodination reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Undecylenic acid and iodine.
Reaction Vessels: Large-scale reactors with temperature control.
Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 11-Iodo-10-undecylenic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of undecylenic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of undecylenic acid.
Scientific Research Applications
Chemistry: 11-Iodo-10-undecylenic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers .
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on cellular processes. It is also used in the synthesis of bioactive molecules .
Medicine: Its iodine content enhances its biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also used in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of 11-Iodo-10-undecylenic acid involves its interaction with cellular components. The iodine atom in the compound can disrupt cellular processes by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in fatty acid biosynthesis, leading to the disruption of cell membrane integrity.
Oxidative Stress: The iodine atom can generate reactive oxygen species, causing oxidative stress and damage to cellular components.
Molecular Targets and Pathways:
Fatty Acid Biosynthesis Pathway: Inhibition of key enzymes in this pathway.
Oxidative Stress Pathway: Induction of oxidative stress leading to cell damage.
Comparison with Similar Compounds
Undecylenic Acid: A precursor to 11-Iodo-10-undecylenic acid, lacking the iodine atom.
10-Iodo-Undecanoic Acid: Similar structure but with the iodine atom on the tenth carbon.
Iodoacetic Acid: A simpler iodine-containing carboxylic acid.
Uniqueness: this compound is unique due to its specific iodine substitution at the eleventh carbon, which imparts distinct chemical and biological properties
Properties
CAS No. |
76998-90-8 |
---|---|
Molecular Formula |
C11H19IO2 |
Molecular Weight |
310.17 g/mol |
IUPAC Name |
(E)-11-iodoundec-10-enoic acid |
InChI |
InChI=1S/C11H19IO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+ |
InChI Key |
QYRCYLIYZMESCE-CSKARUKUSA-N |
Isomeric SMILES |
C(CCCCC(=O)O)CCC/C=C/I |
Canonical SMILES |
C(CCCCC(=O)O)CCCC=CI |
Origin of Product |
United States |
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